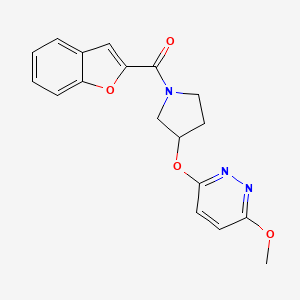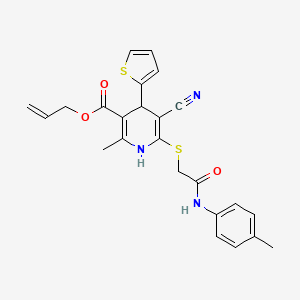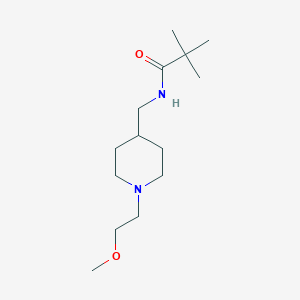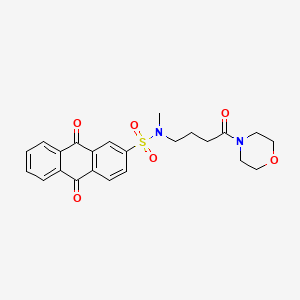![molecular formula C16H26O4Si B2606355 Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate CAS No. 2361644-00-8](/img/structure/B2606355.png)
Methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of silyl ether, which are often used as protective groups in organic synthesis . Silyl ethers, such as tert-butyldimethylsilyl ethers, are known for their stability and resistance to hydrolysis, making them useful in various chemical reactions .
Molecular Structure Analysis
The molecular structure of silyl ethers generally consists of an oxygen atom bonded to a silicon atom, which is further bonded to various organic groups .Chemical Reactions Analysis
Silyl ethers are known to participate in a variety of chemical reactions. They can act as both an aldol donor and an aldol acceptor in the stereocontrolled production of certain compounds .Physical and Chemical Properties Analysis
Silyl ethers are generally stable and resistant to hydrolysis. They often have a clear liquid form and are slightly soluble in dichloromethane, chloroform, DMSO, and ethyl acetate .Applications De Recherche Scientifique
Diagnostic and Pharmacokinetic Studies
A routine capillary gas-chromatographic method was developed for the quantitative determination of tert-butyldimethylsilyl derivatives of homovanillic acid, vanilmandelic acid, and other metabolites. This method is crucial for the diagnosis and follow-up of patients with functional tumors, such as neuroblastoma and pheochromocytoma, which are characterized by increased urinary excretion of metabolites from tyrosine and tryptophan metabolism. It also finds application in pharmacokinetic studies of aromatic amino acids for conditions like parkinsonism and mental diseases (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Organic Synthesis and Chemical Analysis
Investigations into the electrochemical oxidation of compounds such as 4-tert-butylcatechol in methanol have highlighted the potential for methoxylation reactions. This research has implications for synthetic chemistry, particularly in the modification and analysis of complex organic molecules (Nematollahi & Golabi, 2000).
Environmental Degradation Studies
The UV/H2O2 process was applied to the degradation of methyl tert-butyl ether (MTBE), revealing the formation of tert-butyl formate and other byproducts. This study is significant for understanding the environmental impact and degradation pathways of organic pollutants in water treatment processes (Stefan, Mack, & Bolton, 2000).
Surface Chemistry and Material Science
Research on the reaction of aryl radicals with surfaces, particularly focusing on steric effects, has contributed to the understanding of surface chemistry and the development of materials with tailored surface properties. This is crucial for applications in nanotechnology, sensor development, and coatings (Combellas, Jiang, Kanoufi, Pinson, & Podvorica, 2009).
Drug Cytotoxicity Enhancement
A study exploring the role of the tert-butyl dimethyl silyl group in modulating cytotoxic activity against human tumor cells underscores the importance of chemical modifications in drug design. This research could lead to the development of more effective cancer therapies (Donadel, Martín, Martín, Villar, & Padrón, 2005).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4Si/c1-16(2,3)21(6,7)20-13-9-8-12(10-14(13)18-4)11-15(17)19-5/h8-10H,11H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVHTCHOHGGTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CC(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2606282.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2606284.png)


![5-{[2-(4-Bromo-2-fluorophenoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B2606288.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2606293.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-chlorophenyl)phthalazin-1(2H)-one](/img/structure/B2606294.png)
